2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde
Description
Overview of Arylacetaldehyde Derivatives in Organic Synthesis and Chemical Biology
Arylacetaldehyde derivatives, a class of organic compounds characterized by an acetaldehyde (B116499) moiety attached to an aromatic ring, are of considerable importance in the chemical sciences. mit.edu In organic synthesis, they serve as versatile building blocks and intermediates for the construction of more complex molecular frameworks. Their utility stems from the reactivity of the aldehyde functional group, which readily participates in a wide array of chemical transformations, including aldol (B89426) condensations, Wittig reactions, and reductive aminations. wikipedia.org These reactions pave the way for the synthesis of a diverse range of compounds, from pharmaceuticals to fragrances and polymers. wikipedia.orgsciepublish.com
In the realm of chemical biology, many arylacetaldehyde derivatives are found in nature and exhibit a spectrum of biological activities. Phenylacetaldehyde (B1677652) itself is a key aromatic compound found in various natural products and is known for its floral and honey-like scent, leading to its extensive use in the fragrance industry. wikipedia.org Furthermore, these compounds and their downstream products have been investigated for their roles as signaling molecules and their potential applications in medicine. hilarispublisher.com The exploration of substituted arylacetaldehydes continues to be a fertile ground for the discovery of new bioactive molecules and synthetic methodologies.
Structural Characteristics and Chemical Significance of the 2-Ethyl-4,6-dimethoxyphenyl Moiety
The presence of an ethyl group at the ortho-position (position 2) introduces significant steric hindrance around the acetaldehyde side chain. This steric bulk can direct the approach of reagents in chemical reactions, potentially leading to higher selectivity in certain transformations. The combination of these electronic and steric effects makes the 2-ethyl-4,6-dimethoxyphenyl moiety a fascinating scaffold for chemical exploration. While direct research on this specific moiety is limited, the study of related structures, such as the 2,4,6-trimethoxyphenyl group, has shown that such substitution patterns can lead to unique chemical reactivity and stability. wikipedia.org
Table 1: Predicted Physicochemical Properties of Substituted Phenylacetaldehydes
| Property | Phenylacetaldehyde | 2-(3,4-Dimethoxyphenyl)acetaldehyde | 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde (Estimated) |
| Molecular Formula | C₈H₈O | C₁₀H₁₂O₃ | C₁₂H₁₆O₃ |
| Molecular Weight ( g/mol ) | 120.15 | 180.20 | 208.25 |
| LogP | 1.75 | 1.5 (Estimated) | 2.5 (Estimated) |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 1 | 3 | 3 |
| Rotatable Bonds | 2 | 4 | 5 |
Data for Phenylacetaldehyde and 2-(3,4-Dimethoxyphenyl)acetaldehyde are based on existing literature and databases. drugbank.comsigmaaldrich.comfoodb.ca Data for this compound are estimated based on its structure.
Research Trajectories for Novel Aromatic Aldehyde Scaffolds
The development of novel aromatic aldehyde scaffolds is a dynamic and evolving area of chemical research. researchgate.net A significant driving force in this field is the quest for new therapeutic agents in medicinal chemistry. mdpi.com Researchers are actively designing and synthesizing new aromatic aldehydes with tailored electronic and steric properties to interact with specific biological targets. rsc.org This "scaffold hopping" approach, where known active molecular frameworks are modified, is a common strategy to discover new drug candidates with improved efficacy and pharmacokinetic profiles.
Another key research trajectory involves the development of more efficient and sustainable synthetic methods for accessing these valuable compounds. acs.org This includes the use of novel catalytic systems and the exploration of greener reaction conditions. Furthermore, the unique photophysical and electronic properties of certain aromatic aldehydes are being harnessed in the development of new materials, such as organic light-emitting diodes (OLEDs) and chemical sensors. The continuous exploration of new aromatic aldehyde scaffolds is therefore crucial for advancing a wide range of scientific disciplines.
Scope and Objectives for Comprehensive Academic Inquiry into this compound
A comprehensive academic inquiry into this compound would be a valuable contribution to the field of organic chemistry. The primary objective of such a study would be to fully characterize the physicochemical and spectroscopic properties of this novel compound. This would involve its synthesis, purification, and detailed analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
A second key objective would be to investigate the reactivity of this compound in a variety of organic transformations. This would shed light on how the unique combination of electronic and steric effects of the 2-ethyl-4,6-dimethoxyphenyl moiety influences its chemical behavior. Finally, a thorough investigation should also include preliminary studies into its potential biological activity. Given the known bioactivity of other substituted phenylacetaldehydes, it is plausible that this compound could exhibit interesting properties worthy of further investigation in medicinal chemistry or agrochemistry. Such a comprehensive study would not only expand our fundamental understanding of this specific molecule but also potentially uncover new applications for this and related compounds.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethyl-4,6-dimethoxyphenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-9-7-10(14-2)8-12(15-3)11(9)5-6-13/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXCCGYLRYJWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)OC)OC)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 2 2 Ethyl 4,6 Dimethoxyphenyl Acetaldehyde
Retrosynthetic Analysis for the Phenylacetaldehyde (B1677652) Core
Retrosynthetic analysis is a problem-solving technique that deconstructs the target molecule into simpler, commercially available starting materials. For 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde, the analysis focuses on the formation of the phenylacetaldehyde core and the construction of the substituted aromatic ring.
Strategies for Carbon-Carbon Bond Formation at the Acetaldehyde (B116499) Position
The formation of the two-carbon acetaldehyde side chain attached to the aromatic ring is a key transformation. Several classical and modern organic reactions can be envisioned for this purpose. fiveable.mecdnsciencepub.comorganic-chemistry.orglibretexts.org A primary disconnection breaks the Cα-Cβ bond of the acetaldehyde moiety, leading back to a substituted benzaldehyde (B42025) and a one-carbon synthon.
Common strategies for this one-carbon homologation include:
Wittig Reaction: The reaction of a substituted benzaldehyde with (methoxymethyl)triphenylphosphine ylide, followed by acidic hydrolysis of the resulting enol ether, is a well-established method for converting aldehydes to the next homologous aldehyde. youtube.com
Darzens Glycidic Ester Condensation: This reaction involves the condensation of a substituted benzaldehyde with an α-haloester in the presence of a base to form a glycidic ester (an epoxide). Subsequent saponification and decarboxylation yield the desired phenylacetaldehyde. wikipedia.org
Homologation via Thioacetals: A substituted benzyl (B1604629) halide can react with a masked acetaldehyde equivalent, such as the anion of formaldehyde (B43269) dithioacetal. Subsequent hydrolysis of the dithioacetal group furnishes the aldehyde. A related approach involves the reaction of a benzyl bromide with isopropyl isopropylthiomethyl sulfoxide. prepchem.com
Another retrosynthetic approach involves disconnecting the bond between the aromatic ring and the acetaldehyde side chain. This leads to a nucleophilic aromatic precursor and an electrophilic two-carbon synthon, such as a haloacetaldehyde acetal (B89532).
| Disconnection Strategy | Key Intermediate (Synthon) | Corresponding Synthetic Reaction |
|---|---|---|
| One-carbon homologation | 2-Ethyl-4,6-dimethoxybenzaldehyde (B1655614) | Wittig Reaction, Darzens Condensation |
| Two-carbon side chain addition | 2-Ethyl-4,6-dimethoxyphenyl nucleophile | Nucleophilic substitution with haloacetaldehyde acetal |
| Rearrangement | 2-(2-Ethyl-4,6-dimethoxyphenyl)oxirane | Acid-catalyzed epoxide rearrangement |
Approaches for Introducing the 2-Ethyl-4,6-dimethoxyphenyl Substituent
The synthesis of the 2-ethyl-4,6-dimethoxyphenyl moiety requires careful planning to achieve the correct substitution pattern. A common precursor for this structure is 1,3,5-trimethoxybenzene (B48636) or phloroglucinol (B13840) derivatives, which possess the required oxygenation pattern.
Key synthetic transformations include:
Friedel-Crafts Acylation/Alkylation: A Friedel-Crafts acylation of 1,3,5-trimethoxybenzene with acetyl chloride would introduce an acetyl group, which can then be reduced to the ethyl group (e.g., via Wolff-Kishner or Clemmensen reduction). Subsequent formylation would be required to install the aldehyde precursor.
Ortho-Lithiation: Directed ortho-lithiation of a pre-existing dimethoxybenzene derivative can be used to introduce the ethyl group at a specific position. For example, starting with 3,5-dimethoxyphenol, protection of the phenol, followed by ortho-lithiation and reaction with an ethylating agent, could provide a route to the desired substitution.
Multi-step Aromatic Synthesis: Building the ring from simpler precursors through condensation and cyclization reactions is also a possibility, although often more complex.
Targeted Synthetic Routes
Based on the retrosynthetic analysis, several targeted synthetic routes can be proposed for the synthesis of this compound.
Direct Formylation and Homologation Approaches
This approach begins with the synthesis of the precursor aldehyde, 2-ethyl-4,6-dimethoxybenzaldehyde. A plausible route starts from 1,3-dimethoxybenzene (B93181).
Friedel-Crafts Acylation: Reaction of 1,3-dimethoxybenzene with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) would likely yield 1-(2,4-dimethoxyphenyl)ethan-1-one as the major product.
Reduction: The acetyl group can be reduced to an ethyl group using standard methods like catalytic hydrogenation or Wolff-Kishner reduction to give 1-ethyl-2,4-dimethoxybenzene.
Formylation: Introduction of the aldehyde group can be achieved via Vilsmeier-Haack or Gattermann-Koch formylation. Due to the directing effects of the substituents, formylation is expected to occur at the position ortho to the ethyl group and para to a methoxy (B1213986) group.
Homologation: The resulting 2-ethyl-4,6-dimethoxybenzaldehyde can then be converted to the target phenylacetaldehyde using a one-carbon homologation method, such as the Wittig reaction with (methoxymethyl)triphenylphosphine followed by hydrolysis. youtube.com
| Reaction | Key Reagents | Typical Conditions | Intermediate |
|---|---|---|---|
| Wittig Reaction | (Methoxymethyl)triphenylphosphonium chloride, n-BuLi | THF, -78 °C to RT | Enol ether |
| Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄) | THF or Acetone, RT | Final Aldehyde |
Rearrangement Reactions Involving Substituted Phenyloxiranes
An elegant and efficient route to phenylacetaldehydes involves the acid-catalyzed rearrangement of a corresponding phenyloxirane (styrene oxide). wikipedia.orgmsu.edu This pathway avoids the direct homologation of an aldehyde.
The synthesis would proceed as follows:
Synthesis of the Styrene (B11656) Precursor: The key intermediate is 1-ethenyl-2-ethyl-4,6-dimethoxybenzene. This can be prepared from the corresponding benzaldehyde (synthesized as described in 2.2.1) via a Wittig reaction with methyltriphenylphosphonium (B96628) bromide.
Epoxidation: The styrene derivative is then epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield 2-(2-ethyl-4,6-dimethoxyphenyl)oxirane.
Rearrangement: Treatment of the oxirane with a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid promotes a rearrangement, likely via a stabilized carbocation intermediate, to furnish this compound. msu.edu The migration of a hydride during this rearrangement leads to the formation of the aldehyde.
Multi-Component Reaction Sequences Incorporating Aromatic Aldehyde Precursors
Multi-component reactions (MCRs) offer a powerful strategy for building molecular complexity in a single step, enhancing step economy. nih.govtcichemicals.commdpi.com While a direct MCR to form the target molecule is not immediately obvious, MCRs can be used to construct key precursors. For instance, a Biginelli or Hantzsch-type reaction could be employed to build a complex heterocyclic structure starting from 2-ethyl-4,6-dimethoxybenzaldehyde, which could then be further elaborated. mdpi.com
A more direct, albeit still multi-step, application could involve a sequence where an aromatic aldehyde precursor participates in a condensation reaction, followed by transformations to generate the acetaldehyde moiety. For example, a Knoevenagel condensation of 2,3-dimethoxybenzaldehyde (B126229) with ethyl acetoacetate (B1235776) has been reported, followed by reduction to create a more complex carbon skeleton which could potentially be cleaved or modified. orgsyn.org While not a direct MCR to the final product, these strategies highlight the versatility of using aromatic aldehydes in convergent synthetic designs.
Chemo-Enzymatic Synthesis Methodologies for Aromatic Aldehydes
The convergence of chemical and enzymatic processes offers a powerful and sustainable approach for the synthesis of aromatic aldehydes, including this compound. These chemo-enzymatic cascades leverage the high selectivity of enzymes and the efficiency of chemical catalysts, often leading to improved yields and milder reaction conditions. nih.gov
One prominent strategy involves the use of oxidoreductases. For instance, a multi-enzymatic in vivo cascade can be employed for the generation of chiral fragrance aldehydes. tuwien.ac.at This process may start with a biocompatible metal-catalyzed synthesis of a precursor, which is then fed into a biocatalytic system. tuwien.ac.at Within this system, a carboxylate reductase (CAR) can selectively reduce a carboxylic acid functionality to the corresponding aldehyde. mdpi.com This enzymatic step is particularly advantageous as it avoids the over-reduction to the alcohol, a common challenge in chemical reductions. mdpi.com
Another approach utilizes a sequence of enzymatic reactions following a chemical transformation. For example, a Wacker oxidation can convert a precursor into a ketone, which is then subjected to a Baeyer-Villiger oxidation by a monooxygenase. nih.gov Subsequent esterase-mediated hydrolysis and oxidation of the resulting primary alcohol by an alcohol dehydrogenase can yield the final aromatic aldehyde. nih.gov Such multi-step one-pot cascades enhance atom economy and reduce waste. nih.gov
Lipases are another class of enzymes utilized in chemo-enzymatic synthesis. They can be employed in the acetylation of aromatic aldehyde oximes, which are synthesized mechanochemically in a preliminary step. researchgate.netscilit.com This method combines the advantages of green chemistry and biocatalysis. researchgate.netscilit.com
The following table summarizes various chemo-enzymatic approaches applicable to the synthesis of aromatic aldehydes.
| Reaction Type | Key Chemical Step | Key Enzymatic Step(s) | Enzyme(s) | Potential Precursor for this compound |
| Reductive Cascade | Metal-catalyzed C=C bond formation | Carboxylic acid reduction | Carboxylate Reductase (CAR) | 2-(2-Ethyl-4,6-dimethoxyphenyl)acetic acid |
| Oxidative Cascade | Wacker oxidation of an alkene | Baeyer-Villiger oxidation, ester hydrolysis, alcohol oxidation | Phenylacetone monooxygenase, Esterase, Alcohol dehydrogenase | 1-Ethyl-3,5-dimethoxy-2-(prop-1-en-2-yl)benzene |
| Oxime Acylation | Mechanochemical oxime synthesis | Acetylation | Lipase (e.g., Novozyme 435) | This compound oxime |
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
The efficiency of any synthetic route, including those for this compound, is critically dependent on the optimization of reaction parameters.
Solvent Systems and Temperature Control
Temperature is another critical parameter. For instance, in the Claisen-Schmidt reaction to form chalcones, conducting the reaction at room temperature can result in a better yield compared to elevated temperatures. researchgate.net For enzymatic reactions, temperature control is even more critical as enzymes have optimal operating temperatures, and deviations can lead to reduced activity or denaturation. For example, lipase-catalyzed acetylation reactions are often carried out at around 40°C. researchgate.net
The table below illustrates the effect of solvent and temperature on a hypothetical synthesis step.
| Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |
| Toluene | 80 | 65 | 12 |
| 2-MeTHF | 60 | 75 | 10 |
| CPME | 60 | 78 | 10 |
| Dichloromethane | 25 | 70 | 24 |
Catalytic Systems in Synthetic Transformations
The choice of catalyst is fundamental to the success of the synthesis of this compound. In chemo-enzymatic routes, both chemical and biological catalysts are employed. For chemical transformations, catalysts like palladium in isomerization reactions or copper-free systems for Wacker oxidations are utilized. nih.gov The efficiency of these catalysts can be fine-tuned to achieve desired outcomes.
In the synthesis of related compounds, such as dihydropyrimidinone derivatives, Lewis acids like FeCl₃·6H₂O or protic acids like PTSA have been used as catalysts. mdpi.com The selection of the catalyst can even influence the reaction pathway, leading to different products. mdpi.com For the synthesis of chalcone (B49325) derivatives, which share structural similarities with potential precursors, reactions are often catalyzed by bases. nih.gov
Ligand Design and Their Influence on Reaction Outcomes
In metal-catalyzed reactions, the ligands coordinated to the metal center play a pivotal role in determining the catalyst's activity, selectivity, and stability. While specific ligand design for the synthesis of this compound is not extensively documented, general principles of ligand design for similar transformations are applicable. The electronic and steric properties of ligands can be modulated to control the coordination environment of the metal, thereby influencing the binding of reactants and the energetics of the catalytic cycle. For instance, in cross-coupling reactions to form precursors, the choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can significantly impact the reaction's efficiency.
Mechanistic Investigations of Synthetic Pathways
A thorough understanding of the reaction mechanism is essential for optimizing reaction conditions and developing more efficient synthetic routes.
Identification of Key Intermediates
There is no available research that identifies the key intermediates in the synthesis of this compound. The identification of such intermediates is contingent on the establishment of a defined synthetic pathway. Intermediates are molecules that are formed and then consumed during the multi-step process of creating a final product. Without a published synthesis route, any discussion of potential intermediates would be conjectural.
Kinetic Studies of Synthesis Reactions
No kinetic studies concerning the synthesis reactions of this compound have been published in the available scientific literature. Kinetic studies measure the rates of chemical reactions and provide insight into reaction mechanisms. Such research is typically conducted after a viable synthetic method has been established and optimized. The absence of foundational synthesis data for this compound means that more advanced kinetic investigations have not been performed. Studies on the kinetics of acetaldehyde formation from other precursors, such as the oxidation of ethyl alcohol, exist but are not directly applicable to the synthesis of this specific, complex molecule. cyberleninka.ru
Chemical Reactivity and Mechanistic Transformations of 2 2 Ethyl 4,6 Dimethoxyphenyl Acetaldehyde
Reactivity of the Acetaldehyde (B116499) Functional Group
The reactivity of 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde is centered on its aldehyde moiety. The electron-withdrawing nature of the carbonyl oxygen renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. Furthermore, the protons on the carbon atom alpha to the carbonyl group (the benzylic position) are acidic and can be removed by a base to form a nucleophilic enolate. pearson.comwikipedia.org
Nucleophilic Addition Reactions at the Carbonyl Center
Nucleophilic addition is a characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate which is subsequently protonated to yield the final product.
Aldehydes possessing α-hydrogens, such as this compound, can undergo a base-catalyzed self-condensation reaction known as the Aldol (B89426) condensation. byjus.com In this process, a base abstracts an α-hydrogen to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the aldehyde. pearson.comwikipedia.org The resulting β-hydroxy aldehyde, or "aldol," can then undergo dehydration, typically upon heating, to yield an α,β-unsaturated aldehyde. Phenylacetaldehyde (B1677652) itself is known to be labile and can undergo such condensations. wikipedia.org
Cross-aldol reactions involve two different carbonyl compounds. To achieve a selective reaction and avoid a complex mixture of products, one of the carbonyl partners should ideally lack α-hydrogens (e.g., benzaldehyde (B42025) or formaldehyde) or a more reactive ketone can be used. wikipedia.orgstudy.com When this compound is reacted with a non-enolizable aldehyde, it serves as the enolate component, leading to a specific cross-aldol product.
| Reaction Partner (Non-enolizable) | Base Catalyst | Expected Major Product |
|---|---|---|
| Benzaldehyde | Sodium Hydroxide (NaOH) | (E)-2-(2-Ethyl-4,6-dimethoxyphenyl)-3-phenylprop-2-enal |
| Formaldehyde (B43269) | Potassium Hydroxide (KOH) | 3-(2-Ethyl-4,6-dimethoxyphenyl)-2-methylenepropanal |
| Acetone (as enolate source) | Sodium Hydroxide (NaOH) | 4-(2-Ethyl-4,6-dimethoxyphenyl)but-3-en-2-one |
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes by reacting them with a phosphorus ylide (a Wittig reagent). libretexts.orgmasterorganicchemistry.com The reaction proceeds through a betaine or oxaphosphetane intermediate to form the alkene and triphenylphosphine oxide. byjus.com The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally produce (E)-alkenes, whereas non-stabilized ylides typically yield (Z)-alkenes. wikipedia.orgorganic-chemistry.org
A significant modification of this reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate carbanions. The HWE reaction offers several advantages, including the use of more nucleophilic but less basic carbanions and the formation of a water-soluble phosphate byproduct, which simplifies purification. wikipedia.orgalfa-chemistry.com The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene. wikipedia.orgnrochemistry.com
| Reaction Type | Reagent | Expected Major Product | Expected Stereochemistry |
|---|---|---|---|
| Wittig (Non-stabilized) | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-Ethyl-5-(prop-1-en-2-yl)-2,4-dimethoxybenzene | N/A |
| Wittig (Stabilized) | (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Ethyl 3-(2-Ethyl-4,6-dimethoxyphenyl)acrylate | (E)-isomer |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate + NaH | Ethyl 3-(2-Ethyl-4,6-dimethoxyphenyl)acrylate | (E)-isomer |
The Knoevenagel condensation is the reaction of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base such as an amine. pearson.commychemblog.com This reaction is a reliable method for forming C=C bonds, resulting in α,β-unsaturated products after dehydration. banglajol.info Common active methylene compounds include malonic acid derivatives, ethyl cyanoacetate, and malononitrile. mychemblog.comtandfonline.com
Related to this is enamine catalysis, where a secondary amine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. masterorganicchemistry.comlibretexts.org This enamine is more nucleophilic than the corresponding enolate, allowing for reactions with a wide range of electrophiles. rsc.org This activation mode is central to many modern asymmetric catalytic reactions. mdpi.com
| Active Methylene Compound | Catalyst | Expected Product |
|---|---|---|
| Diethyl malonate | Piperidine | Diethyl 2-((2-Ethyl-4,6-dimethoxyphenyl)methylene)malonate |
| Malononitrile | Urea (B33335) / Microwave | 2-((2-Ethyl-4,6-dimethoxyphenyl)methylene)malononitrile |
| Ethyl cyanoacetate | Piperidine/Acetic Acid | Ethyl 2-cyano-3-(2-Ethyl-4,6-dimethoxyphenyl)acrylate |
Oxidation Pathways to Carboxylic Acid Derivatives
Aldehydes are readily oxidized to form carboxylic acids. This transformation can be achieved using a variety of strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromium-based reagents (e.g., Jones reagent). Milder oxidants can also be employed, which is often preferable to avoid side reactions. Phenylacetaldehyde and its derivatives can be oxidized to the corresponding phenylacetic acids. wikipedia.orgresearchgate.netnih.gov For instance, oxidation with hydrogen peroxide has been reported for aromatic aldehydes. sciencemadness.orgmdpi.com The expected product from the oxidation of this compound is 2-(2-Ethyl-4,6-dimethoxyphenyl)acetic acid.
| Oxidizing Agent | Typical Conditions | Notes |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, heat | Strong oxidant, can cleave other bonds. |
| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0°C to RT | Strong, acidic conditions. |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia | Mild; useful as a qualitative test for aldehydes. |
| Pinnick Oxidation (NaClO₂) | t-BuOH, NaH₂PO₄ buffer | Mild and selective for aldehydes. |
Reduction Pathways to Corresponding Alcohols
The carbonyl group of an aldehyde can be reduced to a primary alcohol. libretexts.org This is one of the most common transformations in organic synthesis. Standard reagents for this reduction include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). britannica.comchemistrysteps.com NaBH₄ is a milder and more selective reagent, typically used in alcoholic or aqueous solvents, while LiAlH₄ is a much stronger reducing agent that reacts violently with protic solvents and must be used in anhydrous ethers like THF or diethyl ether. libretexts.orgwikipedia.org
Another common method is catalytic hydrogenation, where hydrogen gas (H₂) is used with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). britannica.com The reduction of this compound would yield 2-(2-Ethyl-4,6-dimethoxyphenyl)ethanol.
| Reducing Agent | Typical Solvent | Notes |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695), Water | Mild, safe, and selective for aldehydes and ketones. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl ether, THF | Powerful, non-selective, reduces many functional groups. |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl acetate | Can also reduce C=C bonds if present. |
Formation of Acetals, Imines, and Hydrazones
The aldehyde functional group of this compound is a key center for reactivity, readily undergoing condensation reactions with various nucleophiles to form stable derivatives such as acetals, imines, and hydrazones. These reactions are fundamental in synthetic organic chemistry for the protection of the aldehyde group or for the synthesis of more complex molecular architectures.
Imines: The reaction of this compound with primary amines yields imines, also known as Schiff bases. lumenlearning.com This acid-catalyzed condensation reaction is reversible and involves the nucleophilic addition of the amine to the aldehyde carbonyl group, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration of the carbinolamine leads to the formation of the C=N double bond characteristic of an imine. libretexts.orgmasterorganicchemistry.com The pH of the reaction medium is a critical factor; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its removal as water, but not so acidic as to protonate the amine nucleophile, which would render it unreactive. lumenlearning.comlibretexts.org
Hydrazones: Hydrazones are formed through the reaction of this compound with hydrazine or its derivatives (e.g., 2,4-dinitrophenylhydrazine). The mechanism is analogous to imine formation. libretexts.org These derivatives are often highly crystalline and have sharp melting points, making them useful for the characterization of the parent aldehyde. masterorganicchemistry.com The formation of hydrazones is a reliable reaction for confirming the presence of a carbonyl group. lumenlearning.com
Table 1: Summary of Derivative Formation from this compound
| Derivative | Reagent | Conditions | Key Intermediate |
|---|---|---|---|
| Acetal (B89532) | Alcohol (e.g., ROH) | Acid catalyst, removal of H₂O | Hemiacetal |
| Imine | Primary Amine (R-NH₂) | Mildly acidic (pH ~4-5) | Carbinolamine |
| Hydrazone | Hydrazine (H₂NNH₂) or derivative | Mildly acidic | Carbinolamine |
Electrophilic Aromatic Substitution on the 2-Ethyl-4,6-dimethoxyphenyl Ring
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two methoxy (B1213986) groups and one ethyl group.
The regiochemical outcome of electrophilic aromatic substitution on the 2-ethyl-4,6-dimethoxyphenyl ring is governed by the combined directing effects of the substituents.
Methoxy Groups (-OCH₃): The two methoxy groups at positions 4 and 6 are strong activating groups. They donate electron density to the ring through a resonance effect (+M), which is stronger than their electron-withdrawing inductive effect (-I). libretexts.orglibretexts.org This electron donation stabilizes the arenium ion intermediate formed during the substitution. wikipedia.org Methoxy groups are ortho, para-directors. libretexts.orgwikipedia.org
Ethyl Group (-CH₂CH₃): The ethyl group at position 2 is a weak activating group that donates electron density through an inductive effect (+I). libretexts.org Alkyl groups are also ortho, para-directors. wikipedia.org
The cumulative effect of these three activating groups makes the aromatic ring significantly more nucleophilic than benzene (B151609). The substitution pattern is determined by the positions where these directing effects reinforce each other. The C5 position is para to the C2-ethyl group and ortho to both the C4- and C6-methoxy groups. The C3 position is ortho to the C2-ethyl and C4-methoxy groups. The strong activating and directing effects of the two methoxy groups, combined with the directing effect of the ethyl group, will strongly favor electrophilic attack at the C5 position, which is sterically the most accessible and electronically the most enriched.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Activating Groups' Influence | Predicted Reactivity |
|---|---|---|
| C3 | Ortho to Ethyl, Ortho to C4-Methoxy | Moderately activated |
| C5 | Para to Ethyl, Ortho to C4-Methoxy, Ortho to C6-Methoxy | Highly activated (Major product expected) |
While specific studies on this compound are not available, the outcomes of these reactions can be predicted based on the behavior of similarly substituted aromatic compounds, such as dimethoxybenzenes. mdma.chresearchgate.net
Halogenation: The reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would lead to the substitution of a hydrogen atom on the aromatic ring. Given the high activation of the ring, the reaction would likely proceed rapidly, with the halogen preferentially substituting at the C5 position.
Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro group (-NO₂) onto the ring. mdma.ch The electrophile is the nitronium ion (NO₂⁺). The major product would be the 5-nitro derivative. Due to the high reactivity, polynitration or oxidative side reactions could occur if the reaction conditions are not carefully controlled. mdma.ch
Sulfonation: Sulfonation with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). This reaction is reversible. The electrophile is sulfur trioxide (SO₃). The thermodynamically favored product would be the 5-sulfonic acid derivative. researchgate.netgoogle.com
Friedel-Crafts reactions are important for forming carbon-carbon bonds on aromatic rings.
Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). umkc.edumiracosta.edu The reaction of the 2-ethyl-4,6-dimethoxyphenyl ring system with an alkylating agent would be expected to occur at the C5 position. However, Friedel-Crafts alkylations are often prone to issues like polyalkylation, especially with highly activated rings. miracosta.eduyoutube.com
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride with a Lewis acid catalyst. The resulting ketone is less activating than the original ring, which helps to prevent polyacylation. wikipedia.org Acylation of the 2-ethyl-4,6-dimethoxyphenyl ring would yield the 5-acyl derivative.
Radical Reactions and Photochemical Transformations
Aromatic aldehydes can participate in radical and photochemical reactions, often initiated by the absorption of light. beilstein-journals.org The aldehyde can undergo photochemical transformations, and the substituted benzene ring can influence these processes. nih.gov The presence of electron-donating groups on the aromatic ring can affect the energy levels of the excited states and the subsequent reaction pathways. nih.gov Radical intermediates in such reactions can be studied using techniques like Electron Spin Resonance (ESR) spectroscopy. libretexts.orgresearchgate.netscience.gov For instance, aldehydes can act as photoinitiators, generating radical species upon irradiation that can initiate polymerization or other radical chain reactions. beilstein-journals.org
Advanced Mechanistic Characterization of Reaction Intermediates
Modern analytical techniques allow for the detailed characterization of transient species formed during chemical reactions.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of reaction intermediates and products. For instance, time-course NMR analysis can be used to monitor the formation of imines and hydrazones, allowing for the identification of intermediates like carbinolamines. nih.gov The characterization of N-acylhydrazones by ¹H and ¹³C NMR has been well-documented, showing distinct signals for the amide and imine functionalities. mdpi.comnih.gov
Electron Spin Resonance (ESR) Spectroscopy: ESR (also known as Electron Paramagnetic Resonance or EPR) is the primary technique for detecting and characterizing radical intermediates. libretexts.orgnih.gov In potential radical reactions involving this compound, ESR could be used to identify and study the structure of any radical species generated, providing insight into the reaction mechanism. ethernet.edu.et
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
No specific data found.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
No specific data found.
Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC)
No specific data found.
Advanced NMR Studies for Conformational Dynamics
No specific data found.
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) Spectroscopy of Carbonyl and Aromatic Modes
No specific data found.
Raman Spectroscopy for Molecular Vibrations
By analogy with similar compounds like phenylacetaldehyde (B1677652) and dimethoxybenzene derivatives, specific Raman shifts can be predicted. chemicalbook.comnih.gov The aldehyde group typically exhibits a characteristic C-H stretching vibration around 2720-2820 cm⁻¹ and a strong C=O stretching band in the region of 1720-1740 cm⁻¹. The aromatic ring would produce several distinct peaks, including the ring breathing mode, which is sensitive to substitution patterns, typically appearing around 1000 cm⁻¹. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹.
The ethyl and dimethoxy substituents would also contribute to the spectrum. The ethyl group would show characteristic C-H stretching and bending modes. The methoxy (B1213986) groups would likely produce C-O stretching vibrations. The collective vibrational data would provide a unique spectral signature for the molecule.
Table 1: Predicted Raman Shifts for 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde
| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2980-2850 | C-H Stretch | Ethyl, Methoxy, Acetaldehyde (B116499) (-CH₂-) |
| 2820-2720 | C-H Stretch | Aldehyde (-CHO) |
| 1740-1720 | C=O Stretch | Aldehyde |
| 1610-1580 | C=C Stretch | Aromatic Ring |
| 1470-1430 | C-H Bend | Ethyl, Methoxy, Acetaldehyde (-CH₂-) |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. nih.govresearchgate.net For this compound, with a molecular formula of C₁₂H₁₆O₃, HRMS would be used to confirm this composition by measuring its exact mass to several decimal places. This high level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Table 2: Theoretical Exact Mass of this compound
| Molecular Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) |
|---|
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.orgunt.edu In an MS/MS experiment on this compound, the molecular ion (m/z 208.11) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would provide conclusive evidence for the connectivity of the atoms within the molecule.
The fragmentation of phenylacetaldehyde and its derivatives often involves characteristic losses. chemicalbook.comlibretexts.org For the target molecule, several key fragmentation pathways can be predicted:
Loss of the acetaldehyde side chain: Cleavage of the bond between the aromatic ring and the acetaldehyde moiety would result in a fragment corresponding to the substituted phenyl ring.
Benzylic cleavage: A primary fragmentation would likely be the cleavage of the C-C bond adjacent to the aromatic ring, leading to the formation of a stable benzylic cation. For phenylacetaldehyde, a prominent peak is observed at m/z 91, corresponding to the tropylium (B1234903) ion. chemicalbook.comnist.gov A similar fragmentation for the target compound would yield an ion at m/z 179.
Loss of substituents: Fragmentation of the ethyl group (loss of CH₃ or C₂H₅) and methoxy groups (loss of CH₃ or OCH₃) from the aromatic ring would also be expected. The fragmentation of dimethoxy-phenyl compounds often involves the loss of a methyl radical followed by carbon monoxide. rsc.org
Table 3: Predicted MS/MS Fragments of this compound (Precursor Ion: m/z 208.11)
| Predicted Fragment m/z | Proposed Lost Neutral Fragment | Proposed Fragment Ion Structure |
|---|---|---|
| 193.09 | CH₃ | [M - CH₃]⁺ |
| 179.07 | CHO | [M - CHO]⁺ |
| 165.09 | C₂H₅ | [M - C₂H₅]⁺ |
| 151.08 | C₃H₅O | [M - CH₂CHO - CH₃]⁺ |
X-ray Crystallography for Solid-State Molecular Architecture (if applicable)
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This technique is only applicable if this compound can be obtained as a single crystal of suitable quality.
Should a suitable crystal be grown, X-ray diffraction analysis would provide precise data on:
Molecular Conformation: The exact spatial orientation of the ethyl and dimethoxy substituents relative to the phenylacetaldehyde core.
Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule, confirming the connectivity established by other spectroscopic methods.
Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonds or van der Waals interactions.
The resulting crystal structure would provide an unambiguous depiction of the molecule's solid-state architecture, serving as the ultimate confirmation of its structural assignment. docbrown.info
Computational and Theoretical Chemistry Investigations of 2 2 Ethyl 4,6 Dimethoxyphenyl Acetaldehyde
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. They allow for the detailed investigation of a molecule's electronic properties and are instrumental in predicting its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are widely used for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.govresearchgate.net
For 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde, a geometry optimization would be performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govresearchgate.net The calculation iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found. The stability of this optimized structure is then typically confirmed by performing a vibrational frequency calculation; the absence of imaginary frequencies indicates a true energy minimum. researchgate.net The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. nih.govresearchgate.net
*Table 1: Illustrative Predicted Geometrical Parameters for this compound (DFT/B3LYP) Note: This data is hypothetical and serves as an example of typical results from a DFT calculation, as specific published data for this molecule is not available.
| Parameter | Bond | Value |
|---|---|---|
| Bond Length | C=O (aldehyde) | ~1.21 Å |
| Bond Length | C-C (phenyl-acetaldehyde) | ~1.51 Å |
| Bond Length | C-O (methoxy) | ~1.36 Å |
| Bond Angle | O=C-C | ~124° |
| Bond Angle | C-O-C (methoxy) | ~118° |
| Dihedral Angle | C(phenyl)-C-C=O | Variable (depends on conformation) |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.
The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more polarizable and prone to chemical reactions. nih.gov DFT calculations provide the energies of these orbitals, allowing for the prediction of how this compound might interact with other reagents. materialsciencejournal.orgresearchgate.net
*Table 2: Illustrative Frontier Orbital Energies for this compound Note: This data is hypothetical and serves as an example of typical results from a DFT calculation, as specific published data for this molecule is not available.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.15 |
| ELUMO | -1.20 |
| Energy Gap (ΔE) | 4.95 |
The Molecular Electrostatic Potential (ESP) surface, also known as the MEP map, is a valuable tool for understanding the charge distribution within a molecule. researchgate.netnih.gov It maps the electrostatic potential onto the electron density surface, providing a visual representation of the molecule's charge distribution. The ESP map uses a color scale to indicate different potential values: red typically signifies regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green represents areas of neutral potential.
For this compound, an ESP analysis would likely show a significant negative potential (red) around the oxygen atom of the aldehyde group, highlighting its nucleophilic character and ability to act as a hydrogen bond acceptor. The hydrogen atom of the aldehyde group and the aromatic protons would likely show a positive potential (blue), indicating their electrophilic nature. This analysis helps predict intermolecular interactions and the sites of chemical reactions. researchgate.net
Quantum chemical calculations can accurately predict various spectroscopic parameters. DFT methods are commonly used to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govnih.gov
NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. liverpool.ac.uk The calculated values, often referenced against a standard like tetramethylsilane (TMS), can be compared with experimental data to aid in the assignment of complex spectra and confirm the molecular structure.
IR Frequencies: The vibrational frequencies and corresponding intensities of a molecule can be computed from the second derivatives of the energy with respect to atomic displacements. nih.gov These calculations yield a theoretical IR spectrum. Since the theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the computed values are typically scaled by an empirical factor to provide a better match with experimental spectra. materialsciencejournal.org This allows for the assignment of specific vibrational modes (e.g., C=O stretch, C-H stretch, C-O stretch) to the peaks observed in an experimental IR spectrum.
*Table 3: Illustrative Predicted Spectroscopic Data for this compound Note: This data is hypothetical and serves as an example of typical results from a DFT calculation, as specific published data for this molecule is not available.
| Spectroscopy | Assignment | Predicted Value |
|---|---|---|
| ¹H NMR | -CHO (aldehyde proton) | ~9.8 ppm |
| ¹³C NMR | C=O (aldehyde carbon) | ~200 ppm |
| IR | C=O stretch (aldehyde) | ~1730 cm⁻¹ |
| IR | Aromatic C=C stretch | ~1600-1450 cm⁻¹ |
| IR | C-O stretch (methoxy) | ~1250 cm⁻¹ |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and interactions with the environment, such as a solvent.
The conformation of a flexible molecule like this compound can significantly influence its properties and reactivity. The presence of rotatable single bonds, particularly between the phenyl ring and the acetaldehyde (B116499) side chain, allows the molecule to adopt various spatial arrangements (conformers).
MD simulations can be used to perform a conformational analysis in a solvent environment. researchgate.net By simulating the molecule in a box of explicit solvent molecules (e.g., water or ethanol) over a period of nanoseconds, researchers can observe the different conformations the molecule adopts and determine their relative stabilities. researchgate.net This analysis reveals the most populated or lowest-energy conformers in solution, which is crucial for understanding how the molecule will behave in a real-world chemical or biological system. The solvent's polarity and its ability to form hydrogen bonds can have a substantial impact on which conformations are preferred. researchgate.net
Solvation Effects and Intermolecular Interactions
No specific studies on the solvation effects and intermolecular interactions of this compound were found. General computational methods, such as those employing Density Functional Theory (DFT), are often used to investigate such phenomena for other molecules. These studies typically analyze parameters like hydrogen bonding, van der Waals forces, and the influence of different solvents on the molecule's conformational stability and electronic properties.
In Silico Prediction of Reaction Pathways and Energy Barriers
There is no available research detailing the in silico prediction of reaction pathways or the associated energy barriers for this compound. This type of computational analysis is crucial for understanding the reactivity and potential synthetic routes involving a compound. Such studies would typically involve quantum mechanical calculations to map potential energy surfaces and identify transition states.
Quantitative Structure-Reactivity Relationships (QSRR)
No Quantitative Structure-Reactivity Relationship (QSRR) studies specifically involving this compound have been published. QSRR models are developed to correlate a compound's structural features with its chemical reactivity. The development of such a model for this compound would require a dataset of experimentally determined reactivity data, which is not currently available in the literature.
Mechanistic Probes and Molecular Interaction Studies in Vitro Systems Only
Investigations into Aldehyde-Enzyme Interactions (In Vitro)
The reactivity of the aldehyde functional group in 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde makes it a likely candidate for interaction with enzymes that metabolize aldehydes.
Kinetic Characterization of Aldehyde Reductase Enzymes
Aldehyde reductases are a group of enzymes that catalyze the NADPH-dependent reduction of aldehydes to their corresponding alcohols. Similar to ALDHs, these enzymes can exhibit broad substrate specificity. The kinetic characterization of an aldehyde reductase's interaction with a potential substrate like this compound would involve determining key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
The Km value would provide an indication of the binding affinity of the enzyme for the substrate, while Vmax would reflect the catalytic efficiency of the enzyme. The structure of the substrate, including the substituents on the phenyl ring, would play a significant role in these kinetic parameters. Aromatic aldehydes are known substrates for some aldehyde reductases, and it is plausible that this compound would also be a substrate, being reduced to 2-(2-Ethyl-4,6-dimethoxyphenyl)ethanol.
Mechanistic Elucidation of Enzyme-Catalyzed Transformations
The transformation of this compound by aldehyde-metabolizing enzymes would follow established catalytic mechanisms. For ALDHs, the reaction proceeds through a thiohemiacetal intermediate formed between the substrate and a catalytic cysteine residue in the active site. frontiersin.org This is followed by hydride transfer to NAD(P)+ and subsequent hydrolysis of the resulting thioester to release the carboxylic acid product.
For aldehyde reductases, the mechanism involves the direct transfer of a hydride ion from NADPH to the carbonyl carbon of the aldehyde, resulting in the formation of the corresponding alcohol.
Studying the enzyme-catalyzed transformations of this compound would provide insights into the structure-activity relationships of these enzymes and their ability to process substituted aromatic aldehydes.
Development of this compound as a Chemical Probe
The inherent reactivity of the aldehyde group, coupled with the substituted phenyl ring, makes this compound a potential scaffold for the development of chemical probes to study biological systems.
Design and Synthesis of Modified Analogs for Mechanistic Studies
To investigate the specific interactions of this compound with enzymes and other biomolecules, modified analogs could be designed and synthesized. These analogs could incorporate various functionalities to serve as mechanistic probes. For example, introducing a fluorescent tag would allow for the visualization of the molecule's localization within cells or its binding to specific proteins.
The synthesis of such analogs would likely involve multi-step organic synthesis protocols, starting from appropriately substituted aromatic precursors. The synthetic strategy would need to be carefully planned to allow for the introduction of the desired modifications without compromising the core structure required for biological activity. The synthesis of various aromatic aldehydes and their derivatives is a well-established field in organic chemistry. researchgate.net
Applications in Investigating Non-Covalent Interactions with Biomolecules
Beyond covalent interactions with enzyme active sites, the aromatic ring and its substituents in this compound can participate in various non-covalent interactions with biomolecules. rsc.orgarturorobertazzi.it These interactions, including hydrogen bonds, van der Waals forces, and π-stacking, are crucial for molecular recognition and binding. rsc.orgarturorobertazzi.it
Modified analogs of this compound could be used as chemical probes to study these non-covalent interactions. For instance, analogs with photo-reactive groups could be used in photo-affinity labeling experiments to identify binding partners. The development of fluorescent probes for detecting aldehydes in living systems is an active area of research. nih.gov While aldehydes can form adducts with proteins, the design of specific probes often involves incorporating a reactive moiety that selectively targets aldehydes to produce a fluorescent signal. nih.govnih.govnih.gov
The study of non-covalent interactions is fundamental to understanding protein structure and function. arturorobertazzi.ityoutube.com Probes based on the this compound scaffold could contribute to this understanding by providing tools to investigate the binding pockets of enzymes and receptors that recognize substituted aromatic compounds.
Receptor-Ligand Binding Studies (In Vitro, Non-Clinical Focus)
Receptor-ligand binding assays are fundamental in pharmacology and molecular biology for determining the affinity and specificity of a compound for a particular receptor. nih.gov These studies are the first step in understanding the potential biological targets of a novel molecule.
Characterization of Molecular Recognition Events
To characterize the molecular recognition of this compound, a series of binding assays would be employed. These assays typically involve incubating the compound with a preparation of a specific receptor and measuring the extent of binding.
Hypothetical Binding Affinity Data:
| Receptor Target | Ligand | Ki (nM) | Assay Type |
| Receptor X | This compound | Data Not Available | Radioligand Competition |
| Receptor Y | This compound | Data Not Available | Fluorescence Polarization |
| Receptor Z | This compound | Data Not Available | Surface Plasmon Resonance |
This table illustrates the type of data that would be generated from receptor-ligand binding studies. The absence of data highlights the current research gap.
The choice of assay depends on the nature of the receptor and the availability of specific tools like radiolabeled ligands or fluorescent probes. nih.gov The goal is to determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), which are measures of the ligand's binding affinity. A lower Kd or Ki value indicates a higher binding affinity.
Structural Determinants of Binding Specificity
Understanding the structural features of this compound that govern its binding specificity is crucial. This involves studying how modifications to its chemical structure affect its interaction with a receptor. For instance, the ethyl and dimethoxy groups on the phenyl ring, as well as the acetaldehyde (B116499) moiety, are all potential points of interaction.
Structure-activity relationship (SAR) studies would be conducted by synthesizing and testing a series of analogues of the parent compound. By systematically altering different parts of the molecule, researchers can identify the key functional groups, or pharmacophores, responsible for binding.
Key Structural Features for Investigation:
Ethyl Group: Its size and hydrophobicity could play a role in fitting into a specific binding pocket.
Dimethoxy Groups: The position and electron-donating nature of these groups can influence electrostatic interactions and hydrogen bonding.
Acetaldehyde Moiety: This reactive group could potentially form covalent bonds with the receptor or be critical for specific hydrogen bond interactions.
Computational modeling and molecular docking studies could complement experimental data by predicting the binding mode of the compound and its analogues at the atomic level.
Investigations of Molecular Interactions with Model Biological Systems (e.g., Liposomes, Synthetic Peptides)
To further understand the behavior of this compound in a biological context, its interactions with simplified model systems like liposomes and synthetic peptides would be investigated. These models mimic cellular membranes and protein domains, respectively.
Interaction with Liposomes:
Liposomes are spherical vesicles composed of a lipid bilayer and are commonly used to study a compound's ability to partition into or cross cell membranes. Techniques such as fluorescence quenching assays or differential scanning calorimetry could be used to assess the extent and nature of the interaction between the compound and the lipid bilayer.
Interaction with Synthetic Peptides:
Synthetic peptides representing the binding domains of potential target proteins can be used to study specific molecular interactions. Techniques like nuclear magnetic resonance (NMR) spectroscopy or isothermal titration calorimetry (ITC) can provide detailed information about the binding thermodynamics and the specific amino acid residues involved in the interaction.
While the specific compound this compound has not been the subject of published in vitro mechanistic and molecular interaction studies, the established methodologies outlined above provide a clear roadmap for future research. Such studies are essential to uncover the potential biological activities and mechanisms of action of this and other novel chemical entities. The absence of data underscores the vast opportunities that remain in the field of molecular pharmacology and drug discovery.
Applications As a Synthetic Intermediate and Precursor for Complex Molecules
Utilization in the Synthesis of Heterocyclic Compounds
The aldehyde functionality of 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde makes it a key reactant in cyclization reactions to form various heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science.
The Biginelli reaction is a one-pot, three-component cyclocondensation that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological activities. researchgate.netillinois.edu This acid-catalyzed reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). taylorandfrancis.comwikipedia.org The aldehyde component, in this case, this compound, would react with urea and a β-dicarbonyl compound to form the corresponding dihydropyrimidinone derivative.
The general mechanism involves the acid-catalyzed condensation of the aldehyde with urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the β-ketoester enol form and subsequent cyclization and dehydration to yield the final DHPM product. wikipedia.org The substitution pattern on the aromatic ring of the aldehyde, including the ethyl and dimethoxy groups, influences the electronic properties and steric hindrance, which can affect the reaction rate and yield. The development of multi-component reactions (MCRs) like the Biginelli reaction is highly valued for its efficiency and atom economy in generating molecular diversity. nih.gov
Table 1: Components and Products of a Typical Biginelli Reaction
| Component 1 | Component 2 | Component 3 | Product Class |
| Aldehyde | β-Ketoester | Urea/Thiourea | Dihydropyrimidinone/thione |
| This compound | Ethyl acetoacetate (B1235776) | Urea | 4-(2-Ethyl-4,6-dimethoxyphenyl)-...-dihydropyrimidinone |
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines, a core structure in many natural alkaloids and pharmacologically active compounds. pharmaguideline.com The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring.
In this context, this compound would react with a phenylethylamine derivative. The initial step is the formation of a Schiff base (imine), which then undergoes cyclization. The electron-donating dimethoxy groups on the phenyl ring of the acetaldehyde (B116499) derivative would activate the ring for the electrophilic attack, potentially facilitating the cyclization under mild conditions. pharmaguideline.com This reaction is a key step in the synthesis of a wide array of substituted isoquinolines. nih.govorganic-chemistry.org
As established in the context of the Biginelli reaction, this compound is a direct precursor to dihydropyrimidinone (DHPM) derivatives. nih.gov The synthesis of these heterocyclic molecules is of great interest due to their wide range of biological activities, including acting as antiviral, antitumor, antibacterial, and anti-inflammatory agents. nih.govresearchgate.net
The conventional Biginelli reaction involves a one-pot condensation under acidic conditions. ijpsr.com Numerous modified procedures have been developed to improve yields and shorten reaction times, employing various catalysts and solvent-free conditions. taylorandfrancis.comnih.gov The resulting DHPMs, bearing the specific 2-ethyl-4,6-dimethoxyphenyl substituent at the 4-position of the pyrimidine (B1678525) ring, can be further functionalized to create libraries of compounds for drug discovery. illinois.edu The versatility of this reaction allows for the incorporation of diverse functional groups, depending on the choice of the β-dicarbonyl compound and the urea or thiourea derivative. researchgate.net
Building Block for Aromatic Fine Chemicals
Beyond heterocyclic synthesis, this compound is a valuable building block for the preparation of various aromatic fine chemicals. These chemicals can be used as intermediates in the pharmaceutical, agrochemical, and fragrance industries.
The aldehyde group of this compound can be readily oxidized to a carboxylic acid. This transformation yields 2-(2-Ethyl-4,6-dimethoxyphenyl)acetic acid, a substituted arylacetic acid derivative. Standard oxidizing agents can be employed for this conversion. These arylacetic acid derivatives are important intermediates themselves, for example, in the synthesis of non-steroidal anti-inflammatory drugs and other pharmaceuticals. They can be further converted into esters, amides, and other acid derivatives, expanding their synthetic utility.
The aldehyde functionality is also susceptible to reduction, providing a straightforward route to the corresponding primary alcohol, 2-(2-Ethyl-4,6-dimethoxyphenyl)ethanol. This reduction can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride.
Furthermore, the aldehyde can undergo reductive amination to produce functionalized amines. This reaction involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This process allows for the introduction of a nitrogen-containing functional group, leading to the synthesis of a wide range of substituted phenylethylamines, which are prevalent structures in bioactive molecules.
Contribution to the Synthesis of Macrocyclic and Polymeric Structures
There is no available research detailing the use of this compound as a monomer or precursor in the synthesis of macrocyclic or polymeric structures.
Development of Novel Reaction Methodologies Utilizing this compound as a Substrate
No novel reaction methodologies have been reported in the scientific literature that specifically employ this compound as a key substrate.
Environmental Transformation and Degradation Pathways Chemical Systems Focus
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical compound through non-biological processes. For 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde, the primary abiotic degradation pathways considered are hydrolysis, photolysis, and oxidation by reactive oxygen species.
Currently, there is no specific data available in the scientific literature detailing the hydrolysis of this compound in aqueous media. While aldehydes can undergo hydration in water, the stability of the acetal (B89532) functional group and the influence of the substituted phenyl ring on the reactivity of the aldehyde group towards hydrolysis have not been experimentally determined for this compound.
No specific studies on the photolytic transformation of this compound under simulated sunlight exposure have been found in the reviewed literature. The potential for photodegradation exists due to the presence of the aromatic ring, which can absorb UV radiation. However, without experimental data, the quantum yield, degradation kinetics, and the nature of the photoproducts remain unknown.
Information regarding the oxidation of this compound by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), or ozone (O₃) in chemical environments is not available. While it is known that aldehydes can be oxidized to carboxylic acids, the specific reaction rates and pathways for this compound with various ROS have not been investigated.
Biotransformation in Model Systems
Biotransformation, or the degradation of chemical compounds by living organisms, is a critical pathway for the environmental removal of organic pollutants. This section focuses on the potential for microbial degradation of this compound.
There is currently a lack of studies investigating the microbial degradation of this compound in defined culture systems. Research on specific enzymes or microbial consortia capable of transforming this compound has not been published. While microorganisms are known to degrade a wide variety of aromatic compounds, the specific pathways and enzymes involved in the breakdown of this particular substituted phenylacetaldehyde (B1677652) have not been elucidated.
As there are no available studies on the biotransformation of this compound, no transformation products or metabolites have been identified. The expected metabolic pathways would likely involve the oxidation of the aldehyde group to a carboxylic acid, followed by potential ring cleavage, but this remains speculative without experimental evidence.
Mechanistic Elucidation of Degradation Processes
The degradation of this compound in chemical systems is anticipated to proceed through several key reaction types, primarily driven by oxidative and hydrolytic processes. The presence of an aldehyde functional group, a substituted aromatic ring with electron-donating methoxy (B1213986) groups, and an ethyl substituent provides multiple reactive sites for chemical transformation.
Pathway Mapping and Intermediate Characterization
While specific experimental studies on the degradation of this compound are not extensively documented in publicly available literature, plausible degradation pathways can be inferred from studies on structurally similar aromatic aldehydes and dimethoxybenzene derivatives. The primary degradation routes are expected to involve oxidation of the aldehyde and ethyl groups, as well as transformation of the aromatic ring.
Oxidative Pathways:
Oxidation of the Acetaldehyde (B116499) Moiety: The aldehyde group is susceptible to oxidation, a common fate for aromatic aldehydes. This transformation would likely yield 2-(2-Ethyl-4,6-dimethoxyphenyl)acetic acid as the initial and primary degradation product. Further oxidation could lead to decarboxylation and subsequent ring cleavage.
Side-Chain Oxidation: The ethyl group attached to the benzene (B151609) ring can also undergo oxidation. This process could initially form a secondary alcohol, leading to 2-(2-(1-hydroxyethyl)-4,6-dimethoxyphenyl)acetaldehyde, which could be further oxidized to a ketone, 2-(2-acetyl-4,6-dimethoxyphenyl)acetaldehyde.
Demethylation and Ring Oxidation: The methoxy groups on the aromatic ring can be cleaved through oxidative demethylation, forming hydroxylated intermediates. These phenolic compounds are generally more reactive and susceptible to further oxidation. The electrochemical oxidation of similar dimethoxybenzene derivatives has been shown to yield quinone-type structures, suggesting a potential pathway for the degradation of the aromatic ring of the title compound. nih.govacs.org
Hydrolytic Pathways:
Given the structure of this compound, direct hydrolysis is not a primary degradation pathway unless it forms acetal-like structures under specific environmental conditions. However, the degradation products, particularly any ester intermediates that might form, would be susceptible to hydrolysis.
The following table outlines the potential key intermediates in the degradation of this compound.
| Intermediate Compound | Potential Formation Pathway |
| 2-(2-Ethyl-4,6-dimethoxyphenyl)acetic acid | Oxidation of the aldehyde group |
| 2-(2-(1-hydroxyethyl)-4,6-dimethoxyphenyl)acetaldehyde | Oxidation of the ethyl group |
| 2-(2-acetyl-4,6-dimethoxyphenyl)acetaldehyde | Further oxidation of the hydroxyethyl (B10761427) group |
| Hydroxylated dimethoxybenzene derivatives | Oxidative demethylation of methoxy groups |
| Quinone-type structures | Oxidation of the aromatic ring |
Kinetic Analysis of Degradation Rates
The rate at which this compound degrades is dependent on various factors, including the concentration of oxidants, temperature, and the presence of catalysts. Kinetic studies on analogous compounds provide a framework for understanding the potential degradation rates. For instance, the hydrolysis rates of substituted phenylacetates are influenced by the nature and position of substituents on the aromatic ring. researchgate.net
The degradation of aromatic aldehydes often follows pseudo-first-order kinetics under constant environmental conditions. The half-life (t½) of the compound can be used to quantify its persistence. Based on studies of similar substituted aromatic aldehydes, the following hypothetical kinetic data can be projected for the degradation of this compound under specific oxidative conditions.
| Condition | Rate Constant (k) (s⁻¹) | Half-life (t½) (s) |
| Mild Oxidation (e.g., air, ambient temperature) | 1.5 x 10⁻⁶ | 4.62 x 10⁵ |
| Moderate Oxidation (e.g., presence of hydroxyl radicals) | 2.8 x 10⁻⁴ | 2.48 x 10³ |
| Strong Oxidation (e.g., advanced oxidation processes) | 5.1 x 10⁻² | 13.6 |
Note: The data in this table is illustrative and based on the degradation kinetics of structurally related aromatic aldehydes. Actual rates for this compound would need to be determined experimentally.
Implications for Chemical Persistence in Controlled Environments
The structural features of this compound suggest a moderate level of persistence in controlled chemical environments devoid of potent oxidizing agents or catalysts. The presence of electron-donating methoxy and ethyl groups can influence the reactivity of the aromatic ring and the aldehyde functional group.
In the absence of strong oxidants, the primary degradation pathway is likely to be slow oxidation of the aldehyde group. This suggests that in controlled environments such as storage facilities with inert atmospheres, the compound would exhibit considerable stability. However, in the presence of light, air, and trace metals, which can catalyze oxidation, the degradation would be more pronounced.
Advanced Analytical Approaches for Detection and Quantification Beyond Basic Identification
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are fundamental for separating 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the most powerful and commonly utilized methods.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
HPLC is a versatile technique for the analysis of moderately polar and non-volatile compounds like this compound. A reversed-phase approach is typically employed for such aromatic compounds.
Methodology: A standard HPLC method would utilize a C18 stationary phase, which provides excellent separation for compounds with aromatic character. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous component, often with an acidic modifier like formic or phosphoric acid to ensure good peak shape and resolution. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute any less polar impurities.
Advanced Detection: While a standard UV detector is effective, more advanced detectors enhance selectivity and sensitivity. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can acquire the full UV-Vis spectrum for the eluting peak, which aids in peak identification and purity assessment by checking for co-eluting impurities.
Illustrative HPLC Parameters:
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | DAD at 275 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~8.5 minutes |
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. Due to the reactive nature of the aldehyde group, derivatization is often employed to improve the chromatographic properties and sensitivity of this compound. nih.gov
Derivatization: A common derivatization agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This reagent reacts with the aldehyde to form a stable oxime derivative that is more volatile and has excellent electron-capturing properties, making it highly suitable for electron capture detection (ECD) or for enhanced ionization in mass spectrometry.
Analysis and Fragmentation: The derivatized analyte is separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. The mass spectrometer then ionizes the eluted compound, and the resulting fragmentation pattern provides a "fingerprint" for identification. For this compound, characteristic fragmentation would involve cleavage of the ethyl group (loss of 29 amu) and fragments corresponding to the dimethoxy-substituted aromatic ring. The molecular ion peak of the derivative would also be a key identifier.
Typical GC-MS Parameters:
| Parameter | Condition |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
| Expected Key Fragments (Underivatized) | m/z 179 ([M-CHO]+), 151 ([M-CHO-C2H4]+), 121 |
Quantitative Spectroscopic Techniques
Spectroscopic methods can be employed for the direct quantification of this compound, often with minimal sample preparation.
UV-Vis Spectroscopy for Concentration Determination
The aromatic ring in this compound gives rise to characteristic absorption in the ultraviolet (UV) region of the electromagnetic spectrum. According to Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte in a solution.
Methodology: The UV-Vis spectrum of a solution of the compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) is recorded. The presence of alkyl and alkoxy substituents on the benzene (B151609) ring typically causes a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. spcmc.ac.inshimadzu.com For a polysubstituted benzene ring with electron-donating groups like ethyl and methoxy (B1213986), the primary absorption band is expected around 270-280 nm. nist.gov By measuring the absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve prepared from standards of known concentration, the concentration of an unknown sample can be determined.
Example UV-Vis Data:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| λmax | ~275 nm |
| Molar Absorptivity (ε) | ~2500 L mol⁻¹ cm⁻¹ |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing this compound.
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity compared to HPLC with UV detection. researchgate.net After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization, ESI) and subjected to two stages of mass analysis. In the first stage, the molecular ion is selected. In the second stage, this ion is fragmented, and a specific fragment ion is monitored. This technique, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for the quantification of the target compound even at very low concentrations and in the presence of interfering substances. nih.govresearchgate.net
Advantages for Complex Matrices: For samples where this compound is present in a complex matrix, such as in natural product extracts or environmental samples, the high selectivity of LC-MS/MS is crucial for accurate quantification, as it minimizes interferences from other components. nih.gov
LC-MS/MS for Trace Analysis and Metabolite Profiling
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the trace analysis of aldehydes. mdpi.com Given the reactive nature of the aldehyde functional group in "this compound," derivatization is a common strategy to enhance its chromatographic retention, ionization efficiency, and stability. nih.gov
A widely employed derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable hydrazone. nih.govnih.gov This derivative can then be readily analyzed by reversed-phase LC-MS/MS. The analysis is typically performed in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov
For trace analysis, this method can achieve limits of detection (LOD) and quantification (LOQ) in the low parts-per-billion (ppb) or even parts-per-trillion (ppt) range, depending on the sample matrix and instrumentation.
In the context of metabolite profiling, LC-MS/MS is invaluable for identifying and quantifying the biotransformation products of "this compound." Following in vitro or in vivo studies, extracted samples can be analyzed to screen for potential metabolites. Common metabolic pathways for aldehydes include oxidation to the corresponding carboxylic acid and reduction to the alcohol. Therefore, one would expect to find metabolites such as 2-(2-Ethyl-4,6-dimethoxyphenyl)acetic acid and 2-(2-Ethyl-4,6-dimethoxyphenyl)ethanol.
Illustrative LC-MS/MS Parameters for the DNPH Derivative of this compound:
| Parameter | Value |
| Chromatographic Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30-95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | [M-H]⁻ of the DNPH derivative |
| Product Ions (m/z) | Specific fragments for MRM transitions |
| Limit of Detection (LOD) | ~0.5 µg/L |
| Limit of Quantification (LOQ) | ~1.5 µg/L |
Hypothetical Metabolite Profile Data:
| Putative Metabolite | Retention Time (min) | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| 2-(2-Ethyl-4,6-dimethoxyphenyl)acetic acid | 4.8 | [M-H]⁻ | [M-H-CO₂]⁻ |
| 2-(2-Ethyl-4,6-dimethoxyphenyl)ethanol | 5.2 | [M+H]⁺ | [M+H-H₂O]⁺ |
GC-IR and Other Coupled Systems
Gas chromatography coupled with infrared spectroscopy (GC-IR) offers a powerful alternative for the analysis of volatile and semi-volatile compounds like "this compound." This technique provides information about the functional groups present in a molecule as it elutes from the GC column, offering a high degree of specificity in identification.
The vapor-phase IR spectrum of the compound would exhibit characteristic absorption bands, such as a strong C=O stretch for the aldehyde group and C-O stretches for the methoxy groups. This information is complementary to mass spectrometry data and can be crucial for distinguishing between isomers.
Other coupled systems that could be employed include two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS). This approach provides enhanced separation for complex samples, allowing for the resolution of the target analyte from matrix interferences.
Electroanalytical Methods for Redox Behavior Studies
Electroanalytical techniques, such as cyclic voltammetry (CV), can be utilized to investigate the redox properties of "this compound." These methods provide insights into the oxidation and reduction potentials of the molecule, which can be relevant to its metabolic fate and potential for engaging in redox reactions in biological systems.
By applying a varying potential to an electrode immersed in a solution containing the compound, a voltammogram is generated that shows the current response as a function of the applied potential. The presence of peaks in the voltammogram indicates redox events. For an aldehyde, one might expect to observe an oxidation peak corresponding to the conversion of the aldehyde group to a carboxylic acid. The precise potential at which this occurs can provide thermodynamic information about the process.
Hypothetical Cyclic Voltammetry Data for this compound:
| Parameter | Value |
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Solvent | Acetonitrile with 0.1 M Tetrabutylammonium perchlorate |
| Scan Rate | 100 mV/s |
| Anodic Peak Potential (Epa) | +1.2 V (vs. Ag/AgCl) |
| Cathodic Peak Potential (Epc) | Not observed (irreversible oxidation) |
This hypothetical data suggests that "this compound" undergoes an irreversible oxidation at a potential of +1.2 V. This information can be valuable for understanding its electronic properties and potential reactivity.
Q & A
Basic Question: What are the recommended synthetic routes for 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde, and how can its purity be validated?
Methodological Answer:
A common approach involves Horner-Wadsworth-Emmons (HWE) reactions using phosphonate reagents. For example, diethyl-2,2-(diethoxy)ethylphosphonate can be deprotected under acidic conditions to yield formylmethylphosphonate intermediates, which undergo olefination with aromatic ketones. Subsequent oxidation or hydrolysis steps yield the aldehyde .
Purity Validation:
- Thin-layer chromatography (TLC) with toluene-methanol (80:20) as a developing system can monitor reaction progress and confirm product homogeneity .
- Assay via hydroxylamine hydrochloride : Dissolve the compound in alcohol and hydroxylamine hydrochloride, heat gently, and titrate to quantify free aldehyde groups, ensuring >98% purity .
Basic Question: How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : H and C NMR to confirm substituent positions (e.g., ethyl, methoxy groups) and aldehyde proton resonance (~9–10 ppm).
- FT-IR : Identify carbonyl stretching (~1700 cm) and methoxy C-O vibrations (~1250 cm) .
- Chromatography : Use HPLC with a C18 column and UV detection (254 nm) to resolve impurities, leveraging methods optimized for substituted benzaldehydes .
Advanced Question: How do steric and electronic effects of the 2-ethyl and 4,6-dimethoxy groups influence reactivity in cross-coupling reactions?
Methodological Answer:
The 2-ethyl group introduces steric hindrance, potentially slowing nucleophilic attacks at the α-position. 4,6-Dimethoxy groups enhance electron density via resonance, stabilizing the aldehyde moiety and directing electrophilic substitutions to the para position relative to methoxy groups.
Experimental Design :
- Compare reaction rates with analogs lacking substituents (e.g., unsubstituted phenylacetaldehyde) using kinetic studies under identical conditions (solvent: THF, catalyst: Pd/C) .
- DFT Calculations : Model electron density maps to predict regioselectivity in reactions like aldol condensations .
Advanced Question: How can contradictory bioactivity data (e.g., enzyme inhibition vs. activation) be resolved for this compound?
Methodological Answer:
Contradictions may arise from:
- Purity Issues : Trace impurities (e.g., residual solvents or byproducts) can interfere with assays. Validate purity via GC-MS and repeat assays with recrystallized samples .
- Concentration Dependence : Perform dose-response curves (0.1–100 µM) to identify biphasic effects. For example, in cytochrome P450 studies, low concentrations may inhibit via competitive binding, while high concentrations induce non-specific denaturation .
- Structural Analog Comparison : Test derivatives (e.g., 2-fluoro or 4-ethyl analogs) to isolate substituent-specific effects .
Advanced Question: What strategies optimize the stability of this compound in aqueous solutions for biological assays?
Methodological Answer:
- pH Control : Maintain solutions at pH 5–6 (acetate buffer) to minimize aldehyde hydration or oxidation .
- Antioxidants : Add 0.1% w/v ascorbic acid to prevent radical-mediated degradation .
- Storage : Lyophilize the compound and store at -80°C under argon. Reconstitute in acetonitrile-water (1:1) immediately before use .
Advanced Question: How does this compound compare to structurally similar aldehydes (e.g., 4-ethylbenzaldehyde) in terms of metabolic pathway interactions?
Methodological Answer:
- Enzyme Binding Studies : Use surface plasmon resonance (SPR) to measure binding affinities (K) for targets like aldehyde dehydrogenase. The 4,6-dimethoxy groups may reduce binding compared to 4-ethylbenzaldehyde due to increased steric bulk .
- Metabolite Profiling : Incubate with liver microsomes and analyze via LC-QTOF-MS to identify oxidation products (e.g., carboxylic acid derivatives) .
Advanced Question: What computational methods predict the environmental fate of this compound?
Methodological Answer:
- QSAR Modeling : Use software like EPI Suite to estimate biodegradation half-lives and bioaccumulation potential. The methoxy groups may enhance solubility, reducing persistence .
- Degradation Pathways : Simulate hydrolysis under environmental conditions (pH 7, 25°C) using Gaussian09 to identify probable breakdown products (e.g., demethylated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
